(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is an organic compound characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 3-methoxy-4-hydroxybenzaldehyde.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde using a suitable protecting group, followed by the reaction with 2-fluorobenzyl alcohol to form the intermediate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with an appropriate reagent, such as malonic acid or its derivatives, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- (2E)-3-{4-[(2-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- (2E)-3-{4-[(2-iodobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
Uniqueness
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(7-9-17(19)20)6-8-15(16)22-11-13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUFPKPEBPZSG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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